molecular formula C15H15NO3 B7901080 Methyl 4-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate

Methyl 4-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7901080
M. Wt: 257.28 g/mol
InChI Key: XCEFBVLWHVMUTL-UHFFFAOYSA-N
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Description

Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a methoxy group, an amino group, and a carboxylate ester group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis, given its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

    Substitution: Products include halogenated biphenyl derivatives.

Scientific Research Applications

Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for interactions with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to its specific functional groups and their arrangement on the biphenyl backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-amino-5-(4-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)19-2/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEFBVLWHVMUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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